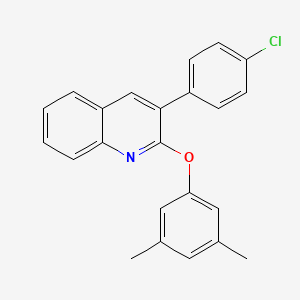
3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline, or 4-CPDQ for short, is an organic molecule with a wide range of applications in scientific research. It is a synthetic compound with a quinoline core structure and is used as a reagent in organic synthesis, as well as a tool in biochemistry, pharmacology, and drug discovery. 4-CPDQ is a versatile molecule with many potential applications in the lab and beyond.
Aplicaciones Científicas De Investigación
Analytical Techniques in Pharmaceuticals
A fluorogenic labelling reagent, 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, has been explored for its utility in pre-column derivatization for HPLC separation of chlorophenols. This method, applied for determining chlorocresol and chloroxylenol in pharmaceutical formulations, showcases the role of quinoline derivatives in enhancing the precision of pharmaceutical analytics (Gatti, R., Roveri, P., Bonazzi, D., & Cavrini, V., 1997).
Spectroscopic and NLO Properties
The spectroscopic characterization and nonlinear optical (NLO) properties of quinoline derivatives have been thoroughly investigated, demonstrating the compound's potential in photonic and optoelectronic applications. DFT and TD-DFT calculations reveal insights into the molecular structure, aiding in understanding the biological and corrosion inhibition potentials of these compounds (Wazzan, N., Al-Qurashi, O. S., & Faidallah, H., 2016).
Photovoltaic Applications
Quinoline derivatives have been applied in the fabrication of organic–inorganic photodiodes, illustrating their significant photovoltaic properties. Films of quinoline derivatives demonstrate potential in enhancing the performance of heterojunction diodes, indicative of their utility in renewable energy technologies (Zeyada, H., El-Nahass, M., & El-Shabaan, M. M., 2016).
Corrosion Inhibition
A theoretical study on quinoxalines, closely related to quinoline derivatives, as corrosion inhibitors presents a connection between the molecular structure and the efficiency of corrosion inhibition. This research emphasizes the role of quinoline structures in developing new materials for protecting metals in corrosive environments (Zarrouk, A., Hammouti, B., Dafali, A., Bouachrine, M., Zarrok, H., Boukhris, S., & Al-Deyab, S. S., 2014).
Synthesis and Biological Evaluation
Research into the synthesis and biological evaluation of novel xanthene derivatives incorporating 2-chloro quinoline has shown these compounds to exhibit potent antimycobacterial activity. This illustrates the potential for quinoline derivatives in the development of new therapeutics (Bhat, M. A., Al-Omar, M., Naglah, A., & Khan, A. A., 2020).
Crystal Structure Analysis
The study of crystal structures of quinoline derivatives highlights the importance of structural motifs in determining the compounds' properties, providing valuable insights for the design of quinoline-based materials with specific functionalities (de Souza, M. D., Gonçalves, R. S., Wardell, S. M.S.V., & Wardell, J., 2015).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO/c1-15-11-16(2)13-20(12-15)26-23-21(17-7-9-19(24)10-8-17)14-18-5-3-4-6-22(18)25-23/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISHMBFTUKYQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-2-[4-({[(4-chloroanilino)carbonyl]oxy}imino)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2838393.png)
![6-Benzyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2838397.png)
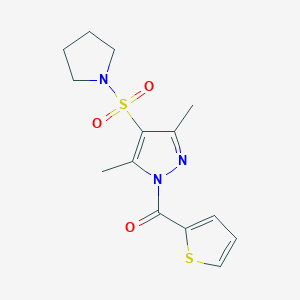
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2838399.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2838402.png)

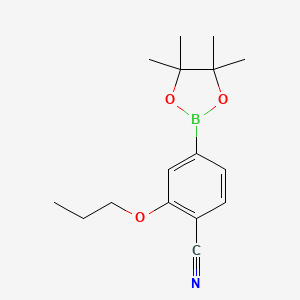
![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2838405.png)
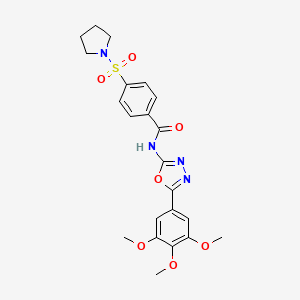
![tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate](/img/structure/B2838409.png)
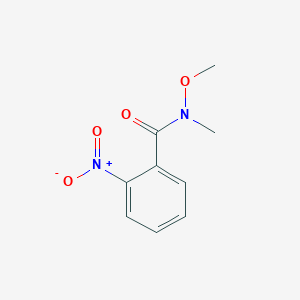
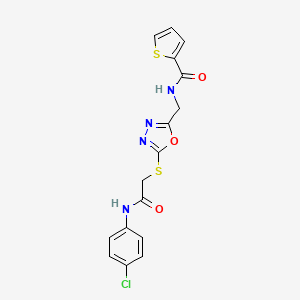
![4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2838414.png)